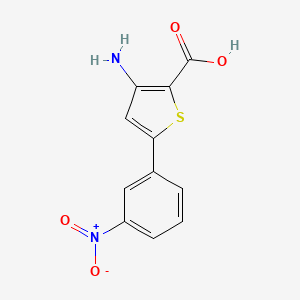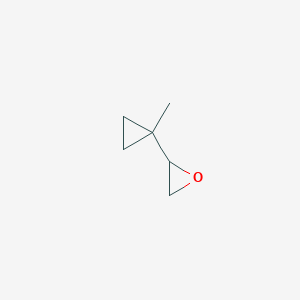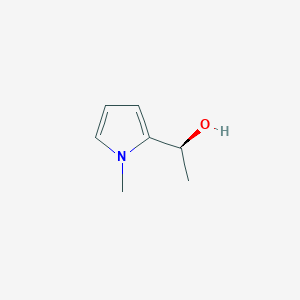
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol is an organic compound that belongs to the class of alcohols. It is characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The compound also features a hydroxyl group (-OH) attached to an ethan-1-ol chain, making it an alcohol. The stereochemistry of the compound is denoted by the (1s) configuration, indicating the spatial arrangement of the atoms around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-methylpyrrole with an appropriate aldehyde or ketone under reducing conditions. The reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to convert the carbonyl group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents may be used to enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Secondary alcohols, hydrocarbons
Substitution: Alkyl halides
科学的研究の応用
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol depends on its specific application and target. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions.
類似化合物との比較
Similar Compounds
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ether: Similar structure but with an ether group instead of a hydroxyl group.
Uniqueness
(1s)-1-(1-Methyl-1h-pyrrol-2-yl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both a pyrrole ring and a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
(1S)-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H11NO/c1-6(9)7-4-3-5-8(7)2/h3-6,9H,1-2H3/t6-/m0/s1 |
InChIキー |
PMKXQKXXIDQEAG-LURJTMIESA-N |
異性体SMILES |
C[C@@H](C1=CC=CN1C)O |
正規SMILES |
CC(C1=CC=CN1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


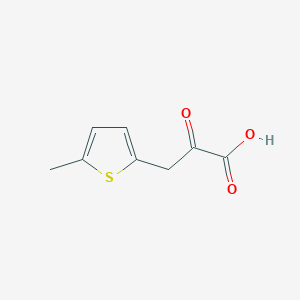
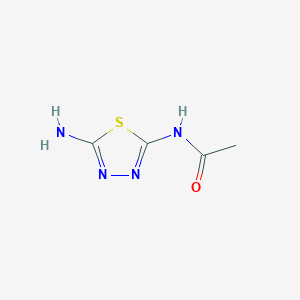

![N-(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)acetamide](/img/structure/B13523635.png)
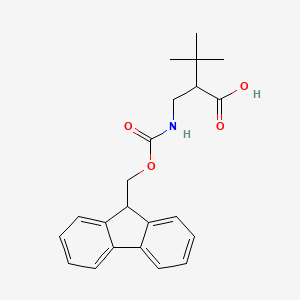
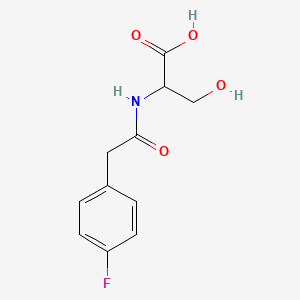
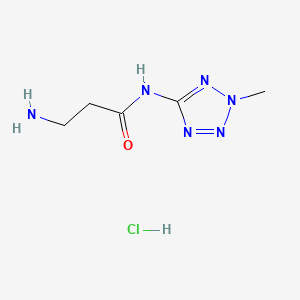

![methyl (2Z)-2-chloro-2-[2-(3-cyanophenyl)hydrazin-1-ylidene]acetate](/img/structure/B13523683.png)
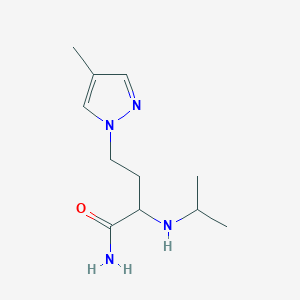
![(3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)boronic acid](/img/structure/B13523694.png)
![ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13523700.png)
